![molecular formula C13H10ClF3N2 B1415037 N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine CAS No. 1041602-29-2](/img/structure/B1415037.png)
N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine (N-BCTP) is a synthetic compound that has been studied for its applications in various scientific fields. N-BCTP is a derivative of pyridinamine, which is a five-membered heterocyclic compound containing one nitrogen atom. The addition of a benzyl group and a trifluoromethyl group to the pyridinamine structure provides N-BCTP with unique properties that make it useful for a variety of applications. In
Scientific Research Applications
Reactivity and Catalysis
- The hexahydride complex OsH6(PiPr3)2 reacts with 2-vinylpyridine, leading to selective deuteration and the catalysis of hydrogenation reactions. This study illustrates the potential for N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine in facilitating such chemical transformations (Resano Barrio, Esteruelas, & Oñate, 2004).
Structural Analysis
- The structural properties of N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine derivatives, like fluazinam, have been analyzed, revealing insights into the molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and potential applications in various fields (Jeon, Kim, Lee, & Kim, 2013).
Synthesis and Functionalization
- Studies have shown methods for converting compounds similar to N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine into various carboxylic acids, demonstrating its versatility in synthetic chemistry (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Pharmaceutical Research
- In pharmaceutical research, N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine derivatives have been synthesized and evaluated for their biological activity, highlighting the compound's potential in drug development (Gao et al., 2018).
Material Science
- In material science, the compound's derivatives have been used to synthesize aromatic trifluoromethyl compounds, showcasing its utility in the development of new materials and chemicals (Kobayashi, Nakano, Iwasaki, & Kumadaki, 1981).
Mechanism of Action
Target of Action
The primary targets of N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine are ryanodine receptors (RyR) . These receptors are calcium channels that play a crucial role in the regulation of calcium ion concentration within cells . They are particularly important in muscle contraction and neuronal signaling .
Mode of Action
N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine exhibits its action by binding to RyR . This binding triggers an uncontrolled release of calcium stores , disrupting the normal functioning of the cell .
Biochemical Pathways
The uncontrolled release of calcium ions affects multiple biochemical pathways. The most significant is the disruption of muscle contraction and neuronal signaling . This is due to the critical role of calcium ions in these processes .
Result of Action
The result of N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine’s action is the disruption of normal cellular functions, leading to effective insecticidal activity . It has shown good insecticidal activities against various insects such as Mythimna separata Walker, diamondback moth, and Laphygma exigua Hübner .
properties
IUPAC Name |
N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYQFEKQMSHUKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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